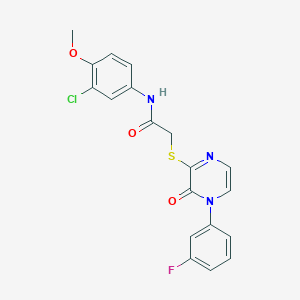
1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid” is a compound that consists of a piperidine ring with a carboxylic acid moiety . It has a molecular formula of C16H18N2O2.
Synthesis Analysis
The synthesis of quinoline compounds, such as “this compound”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The compound also contains a piperidine ring with a carboxylic acid moiety .Chemical Reactions Analysis
Quinoline compounds are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.332. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Antibacterial Agents : A variety of fluoroquinolone derivatives have been synthesized, incorporating 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid, showing promising antibacterial activity against multiple bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis. Certain derivatives exhibited comparable efficacy to established antibiotics like ciprofloxacin and vancomycin (Huang et al., 2010), (Srinivasan et al., 2010).
Antifungal and Antimicrobial Agents : Compounds with the this compound moiety were also synthesized and assessed for antifungal and antimicrobial activities, revealing significant inhibitory effects against various bacterial and fungal strains including Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010), (Ashok et al., 2014).
Anticancer and Antiproliferative Applications
Anticancer Activity : Novel quinoline analogues, including 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, demonstrated notable antiproliferative effects against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Harishkumar et al., 2018).
Selective EGFR Blockers : Some synthesized quinoline derivatives showed not only anticancer activity but also selectivity against epidermal growth factor receptor-tyrosine kinase (EGFR-TK), making them interesting candidates for targeted cancer therapies (Kumar et al., 2021).
Enzyme Inhibition for Therapeutic Applications
- Fatty Acid Amide Hydrolase Inhibition : Certain derivatives have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in degrading signaling lipids. These inhibitors could potentially be used for treating pain, inflammation, and other central nervous system disorders, without the side effects commonly associated with direct cannabinoid receptor agonists (Ahn et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-7-9-18(10-8-13)11-14-6-5-12-3-1-2-4-15(12)17-14/h1-6,13H,7-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNLTGMLNVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)
![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)


![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)
![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)
![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)
![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)